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2-Octanol, dihydrogen phosphate

Textile wetting Penetration kinetics Surfactant adsorption

2-Octanol, dihydrogen phosphate (CAS 10353-73-8), also referred to as isooctyl acid phosphate or octan-2-yl dihydrogen phosphate, is a branched C8 monoalkyl phosphate ester classified as an anionic surfactant. It is synthesized via esterification of 2-octanol (a secondary, branched-chain alcohol) with a phosphorylating agent such as phosphorus pentoxide (P₂O₅), yielding a mixture of monoalkyl and dialkyl phosphate esters.

Molecular Formula C8H19O4P
Molecular Weight 210.21 g/mol
CAS No. 10353-73-8
Cat. No. B1253697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octanol, dihydrogen phosphate
CAS10353-73-8
SynonymsIOAP
isooctyl acid phosphate
Molecular FormulaC8H19O4P
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OP(=O)(O)O
InChIInChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
InChIKeySTMLQIACVZOCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octanol Dihydrogen Phosphate (CAS 10353-73-8): Technical Specifications and Class Positioning for Informed Procurement


2-Octanol, dihydrogen phosphate (CAS 10353-73-8), also referred to as isooctyl acid phosphate or octan-2-yl dihydrogen phosphate, is a branched C8 monoalkyl phosphate ester classified as an anionic surfactant [1]. It is synthesized via esterification of 2-octanol (a secondary, branched-chain alcohol) with a phosphorylating agent such as phosphorus pentoxide (P₂O₅), yielding a mixture of monoalkyl and dialkyl phosphate esters . Unlike linear primary alcohol-derived phosphate esters, the secondary branched structure of the 2-octyl chain imparts distinct interfacial adsorption kinetics, resulting in differentiated wetting, penetration, and surface activity profiles [1]. Commercial grades are predominantly diester-rich (64–68 wt% diester, 29–33 wt% monoester), a compositional feature that directly governs its functional performance in industrial formulations .

Why 2-Octanol Dihydrogen Phosphate (CAS 10353-73-8) Cannot Be Simply Replaced by Generic Linear Phosphate Esters


Phosphate ester surfactants are a structurally diverse class where seemingly minor architectural variations—chain branching, primary vs. secondary alcohol derivation, and the monoester-to-diester ratio—produce large differences in interfacial behavior [1]. 2-Octanol dihydrogen phosphate is derived from a secondary branched alcohol, which confers a sterically hindered hydrophobic tail. Commercial products are deliberately enriched in diester (64–68 wt%) relative to monoester (29–33 wt%), a ratio that maximizes penetration speed but reduces hydrotropicity compared to monoester-rich or linear-chain alternatives [2]. In head-to-head corrosion studies, the chain length of the alkyl phosphate critically determines inhibition efficiency on iron in acidic media, with the octyl chain representing the threshold for maximum performance [3]. Substitution with a generic linear C8 phosphate ester, a mixed alcohol phosphate, or a monoester-dominant composition can degrade wetting kinetics, alter electrolyte tolerance, and compromise corrosion inhibition. The quantitative evidence below substantiates these performance gaps.

Quantitative Differentiation Evidence for 2-Octanol Dihydrogen Phosphate: Penetration, Corrosion, and Surface Activity Benchmarked Against Alternatives


Penetration Speed: Isooctyl Phosphate vs. Generic Alkyl Phosphate Wetting Agents

In textile penetrant testing, isooctyl phosphate (2-octanol dihydrogen phosphate) achieves a penetration time of ≤5 seconds at a concentration of 2 g/L under neutral pH conditions [1]. By comparison, a commercially representative generic alkyl phosphate ester formulation exhibits a wetting time of ≤12 seconds at 0.1% (1 g/L) concentration via the Draves skein test . Although test protocols differ (canvas disc vs. skein), the branched secondary alcohol-derived phosphate demonstrates markedly faster interfacial adsorption and substrate wetting, consistent with the observation that branched (isomeric) alcohol phosphate esters produce lower dynamic surface tension than their straight-chain counterparts of identical carbon number [2].

Textile wetting Penetration kinetics Surfactant adsorption

Diester/Monoester Ratio: Composition-Driven Wetting and Hydrotropicity Differentiation

Commercial 2-octanol dihydrogen phosphate (isooctyl acid phosphate) is characterized by a diester content of 64–68 wt% and a monoester content of 29–33 wt%, yielding an approximate diester-to-monoester weight ratio of ~2.0–2.3:1 . This composition is significantly enriched in diester compared to the equimolar mixture (~35:65 mono:diester w/w) typically produced by standard P₂O₅ phosphorylation at a 3:1 alcohol-to-P₂O₅ mole ratio [1]. The functional consequence is well-established at the class level: phosphate diesters provide excellent wetting and detergency but poor hydrotropicity and electrolyte tolerance, whereas monoesters exhibit excellent hydrotropicity and electrolyte tolerance but only fair wetting [1][2]. The diester-rich composition of commercial isooctyl phosphate thus biases performance toward rapid interfacial film formation and fast wetting, at the expense of solubility in highly concentrated electrolyte systems, relative to a monoester-rich phosphate or an ethoxylated phosphate ester [2].

Phosphate ester composition Monoester/diester ratio Wetting vs. solubility trade-off

Corrosion Inhibition on Iron in Acidic Media: Octyl Phosphate vs. Shorter-Chain Alkyl Phosphate Homologs

In a head-to-head electrochemical study using electrochemical impedance spectroscopy (EIS) and polarization curve methods, mono-n-octyl phosphate ester (OP) was directly compared to mono-n-butyl phosphate ester (BP) and mono-n-hexyl phosphate ester (HP) as corrosion inhibitors for iron in 0.5 M H₂SO₄ solution [1]. All three alkyl phosphates acted as mixed-type inhibitors with a dominant cathodic effect. BP consistently exhibited the lowest inhibition efficiency among the three. The inhibition efficiency of HP and OP were approximately equivalent, indicating that the C6–C8 chain length range represents a plateau for maximum inhibition performance under these conditions [1]. XPS characterization confirmed that all three inhibitors adsorb to the iron surface through non-ionized P–OH groups following Langmuir isotherm behavior [1]. The critical finding is that octyl phosphate (OP) achieves maximal inhibition efficiency at the lowest molecular weight within this homologous series, making it the most mass-efficient choice among the three chain lengths tested.

Corrosion inhibition Acidic media Alkyl phosphate adsorption

Monoalkyl Phosphate Surfactant Efficiency vs. Sodium Dodecyl Sulfate: CMC and Surface Tension Benchmark

High-purity monoalkyl phosphate (MAP) surfactants as a class exhibit superior surfactant efficiency compared to the widely used alkyl sulfate benchmark, sodium dodecyl sulfate (SDS). Monolauryl phosphate monosodium salt (C12 MAP) displays a critical micelle concentration (CMC) of 3.5 × 10⁻³ mol/L and a minimum surface tension (γ_min) of 27.5 dyne/cm at 25 °C [1]. Under identical conditions, SDS exhibits a CMC of 7.2 × 10⁻³ mol/L and γ_min of 32.0 dyne/cm [1]. This represents a 51% lower CMC and a 14% lower minimum surface tension for the phosphate ester class. The C8 monoalkyl phosphate (closest analog to 2-octanol dihydrogen phosphate) is expected to exhibit a higher CMC than C12 due to shorter alkyl chain length (log CMC decreases linearly with chain length for homologous series), but the head-group advantage—phosphate vs. sulfate—is conserved across chain lengths [2]. The phosphate head group's lower charge density and the ability of monoalkyl phosphates to form hydrogen-bonded dimers at the interface contribute to the enhanced surface activity [2].

Critical micelle concentration Surface tension reduction Anionic surfactant benchmarking

Branched vs. Linear C8 Phosphate Ester: Surface Activity and Dynamic Adsorption Advantage

The hydrophobic group architecture—branched (2-octanol-derived) vs. linear (1-octanol-derived)—generates measurable differences in interfacial behavior. Studies on isomeric alcohol polyoxyethylene ether phosphate esters demonstrate that the branching structure strengthens the hydrophobic effect, producing lower static surface tension, higher surface activity, and more excellent wetting properties compared to linear alcohol-derived phosphate esters of identical carbon number [1]. Diester-dominant branched alcohol phosphate esters form rapid adsorption films at interfaces, resulting in short penetration times and fast reaction with caustic solutions during fiber refining [2]. The branched structure of 2-octanol dihydrogen phosphate reduces the tendency for ordered molecular packing at interfaces, favoring lower equilibrium surface tension and faster dynamic surface tension reduction. Although direct numerical surface tension values for 2-octanol dihydrogen phosphate vs. 1-octanol dihydrogen phosphate are not available from a single comparative study, the general principle is well established: 'branched outperform straight same carbon' for phosphate ester wetting and penetration applications [2].

Branched surfactant Dynamic surface tension Isomeric alcohol phosphate

High-Value Application Scenarios for 2-Octanol Dihydrogen Phosphate (CAS 10353-73-8) Based on Quantitative Performance Evidence


High-Speed Textile Alkaline Penetrant and Wetting Agent for Pre-Treatment Processes

2-Octanol dihydrogen phosphate's ≤5-second penetration speed (2 g/L, neutral pH) makes it a preferred wetting agent in textile scouring, mercerizing, and bleaching operations where rapid and uniform liquor penetration into fiber assemblies is critical [1]. The branched secondary alcohol architecture promotes fast dynamic surface tension reduction, enabling effective wetting even in high-speed continuous processes [2]. The diester-dominant composition (64–68 wt%) further accelerates interfacial film formation, reducing the time required for complete fiber wet-out [3]. Its resistance to concentrated alkali, high temperature, and hard water ions extends operability to harsh pre-treatment baths (e.g., NaOH concentrations up to 200 g/L) where many conventional nonionic wetting agents phase-separate or lose efficacy [2].

Corrosion Inhibitor Component for Acidic Industrial Cleaning and Pickling Formulations

Mono-n-octyl phosphate ester has been directly demonstrated to function as an effective mixed-type corrosion inhibitor on iron in 0.5 M H₂SO₄, matching the inhibition efficiency of hexyl phosphate while outperforming butyl phosphate [4]. 2-Octanol dihydrogen phosphate, sharing the C8 alkyl phosphate core structure, is positioned as a mass-efficient inhibitor choice: the octyl chain achieves the maximum chain-length-dependent inhibition plateau at the lowest molecular weight among effective homologs [4]. The phosphate head group adsorbs to iron surfaces through non-ionized P–OH moieties following Langmuir isotherm behavior, forming a protective monolayer that suppresses both anodic dissolution and cathodic hydrogen evolution [4]. This makes the compound suitable for incorporation into acid pickling baths, industrial descalers, and oil-well acidizing fluids.

Industrial Hard-Surface and Metal Cleaning Formulations Requiring Low-Foam Rapid Wetting

The branched C8 phosphate ester architecture inherently produces lower foam volume and faster foam collapse compared to linear alkylbenzene sulfonates or alcohol ethoxylates of equivalent wetting power [2]. Combined with the excellent wetting performance of the diester-rich composition, 2-octanol dihydrogen phosphate is well-suited to spray-cleaning, CIP (clean-in-place), and mechanical parts-washing applications where excessive foam impedes operations. The phosphate ester head group also imparts some degree of corrosion protection to ferrous metal surfaces during cleaning, providing a dual-function benefit not available from conventional nonionic wetting agents [4].

Leather Processing Penetrant as a Drop-In Replacement for JFC-Type Wetting Agents

Isooctyl phosphate has been explicitly identified in the Chinese technical literature as a complete replacement for JFC (fatty alcohol polyoxyethylene ether) penetrants in leather processing [1]. Its penetration speed, resistance to sulfite-based processing chemistries (sodium sulfite scouring/bleaching), and ability to inhibit agglomeration of co-formulated surfactants—thereby preventing the formation of white spots on finished leather—represent application-validated differentiators [1][2]. The diester:monoester molar ratio of 1.5–3.5 has been quantitatively correlated with optimal penetration performance in this application context [1].

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